molecular formula C11H7NO2 B8369450 2-(3-Furanyl)-5-hydroxybenzonitrile CAS No. 943749-64-2

2-(3-Furanyl)-5-hydroxybenzonitrile

Cat. No. B8369450
M. Wt: 185.18 g/mol
InChI Key: QFWUVMFRYCEYLE-UHFFFAOYSA-N
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Patent
US07713994B2

Procedure details

The 2-Furan-3-yl-5-hydroxy-benzonitrile obtained above is dissolved in EtOH and to which Raney Ni (1 g of suspension in water) is added. The mixture is then subjected to hydrogenation under H2 (50 psi) for 24 hours. After which Raney Ni is filtered off from celite and EtOH is removed to provide the title compound (40 mg, 72% for two steps). MS (ESI): 190 (M+1)+1, 173 (M+1-NH3)+1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
1 g
Type
catalyst
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][C:3]([C:6]2[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][C:7]=2[C:8]#[N:9])=[CH:2]1>CCO.[Ni]>[NH2:9][CH2:8][C:7]1[CH:10]=[C:11]([OH:14])[CH:12]=[CH:13][C:6]=1[C:3]1[CH:4]=[CH:5][O:1][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=C(C=C1)C1=C(C#N)C=C(C=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Name
Quantity
1 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
FILTRATION
Type
FILTRATION
Details
After which Raney Ni is filtered off from celite and EtOH
CUSTOM
Type
CUSTOM
Details
is removed

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
NCC=1C=C(C=CC1C1=COC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 40 mg
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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